molecular formula C11H9F7O B14387563 2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene CAS No. 87461-66-3

2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene

Cat. No.: B14387563
CAS No.: 87461-66-3
M. Wt: 290.18 g/mol
InChI Key: KFGDTOWBJNZWTA-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of the heptafluoropropyl group imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Properties

CAS No.

87461-66-3

Molecular Formula

C11H9F7O

Molecular Weight

290.18 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C11H9F7O/c1-6-3-4-8(19-2)7(5-6)9(12,13)10(14,15)11(16,17)18/h3-5H,1-2H3

InChI Key

KFGDTOWBJNZWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene typically involves the introduction of the heptafluoropropyl group to a methoxy-methylbenzene precursor. One common method is the reaction of heptafluoropropyl iodide with a suitable aromatic compound under conditions that promote nucleophilic substitution. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Oxidation: Quinones or carboxylic acids.

    Reduction: Hydroquinones or partially reduced aromatic compounds.

Scientific Research Applications

2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene exerts its effects is primarily through its interaction with molecular targets via hydrophobic interactions. The heptafluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins or other biomolecules, potentially altering their function or stability. The methoxy and methyl groups can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Heptafluoropropyl)-1-methoxy-4-methylbenzene is unique due to its combination of a fluorinated alkyl group with an aromatic ring, providing a balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring both stability and specific chemical interactions.

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